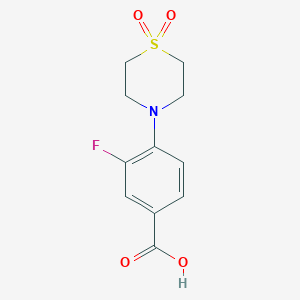

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid

Description

4-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a thiomorpholine-1,1-dioxide substituent at the para position. The compound combines a benzoic acid core with a fluorine atom at the meta position and a sulfonated thiomorpholine ring at the para position. This structure confers unique electronic, steric, and solubility properties, making it a candidate for pharmaceutical and materials science applications. The sulfone group in the thiomorpholine ring enhances polarity and metabolic stability compared to non-sulfonated analogs .

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-18(16,17)6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKKYDDEHQFNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluorobenzoic Acid Derivatives

4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid :

This compound replaces the thiomorpholine-dioxide group with a biphenyl ether moiety. It acts as a potent human prostatic 5-α-reductase inhibitor, highlighting how para-substituents on the benzoic acid core influence biological targeting. The biphenyl ether group increases lipophilicity (logP ~4.2) compared to the more polar thiomorpholine-dioxide derivative (estimated logP ~1.8) .Methyl 4-(chlorosulfonyl)-3-fluorobenzoate :

A synthetic intermediate derived from 4-(benzylthio)-3-fluorobenzoic acid. The chlorosulfonyl group enhances reactivity for further functionalization, contrasting with the stable sulfone in the target compound. Its molecular weight (248.67 g/mol) is lower than that of the thiomorpholine derivative (estimated 313.34 g/mol) .

Thiomorpholine-Dioxide Analogs

- 3-[(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride: This structural analog features a methylene spacer between the thiomorpholine-dioxide ring and the benzoic acid core. The hydrochloride salt form increases aqueous solubility (≈50 mg/mL) compared to the free acid form of the target compound (estimated solubility ≈20 mg/mL) .

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid :

A heterocyclic derivative with a tetrahydrothiophene-dioxide ring. The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets like kinases. Molecular weight (284.29 g/mol) is lower than the target compound’s, suggesting differences in pharmacokinetics .

Research Implications

- Drug Design : The sulfone group in the thiomorpholine ring may improve blood-brain barrier penetration for CNS-targeted drugs.

- Materials Science : Enhanced polarity could make the compound suitable for crystal engineering, as seen in SHELX-refined structures .

- SAR Studies : Fluorine’s electronegativity and the sulfone’s geometry could be optimized for binding affinity in enzyme inhibition assays.

Biological Activity

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 253.26 g/mol

The presence of the thiomorpholine ring and the fluorine atom contributes to its unique properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial in cancer progression and other diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Effects : Research has shown that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various compounds, this compound demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anti-cancer Properties

A series of in vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- IC values in the micromolar range for breast and lung cancer cell lines.

- Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer drug.

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathway | Observations |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against S. aureus and E. coli |

| Anti-cancer | Cancer Cell Lines | Induces apoptosis in breast/lung cancer |

| Anti-inflammatory | Cytokine Production | Reduces levels of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.